Tribromofluoromethane
Overview
Description
Preparation Methods
Tribromofluoromethane can be synthesized through various methods. One common synthetic route involves the fluorination of carbon tetrabromide (CBr₄) using a fluorinating agent in the presence of a metal catalyst . The reaction conditions typically include moderate temperatures and pressures to ensure efficient fluorination. Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Tribromofluoromethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more bromine atoms with other functional groups.
Reduction Reactions: this compound can be reduced to form less halogenated derivatives under specific conditions.
Oxidation Reactions: While less common, it can undergo oxidation to form higher oxidation state compounds.
Common reagents used in these reactions include lithium, aldehydes, and ketones, with conditions varying based on the desired product . Major products formed from these reactions include fluorinated alcohols and other halogenated derivatives .
Scientific Research Applications
Tribromofluoromethane has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which tribromofluoromethane exerts its effects, particularly in fire suppression, involves the interruption of the combustion process. It works by releasing bromine and fluorine radicals that interfere with the chemical reactions occurring in a fire, effectively quenching the flames . The molecular targets include the reactive intermediates in the combustion process, and the pathways involved are those related to radical chain reactions.
Comparison with Similar Compounds
Tribromofluoromethane can be compared with other halomethanes such as:
Carbon Tetrabromide (CBr₄): Similar in structure but lacks the fluorine atom, making it less effective in certain applications.
Dibromodifluoromethane (CBr₂F₂): Contains fewer bromine atoms and more fluorine atoms, which can alter its reactivity and applications.
Trichlorofluoromethane (CCl₃F): Contains chlorine instead of bromine, leading to different chemical properties and uses.
This compound is unique due to its specific combination of bromine and fluorine atoms, which confer distinct reactivity and effectiveness in fire suppression .
Properties
IUPAC Name |
tribromo(fluoro)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr3F/c2-1(3,4)5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZAEIHJPNTART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059859 | |
Record name | Tribromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Fluorotribromomethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13898 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
353-54-8 | |
Record name | Tribromofluoromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methane, tribromofluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, tribromofluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tribromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribromofluoromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the molecular formula and weight of Tribromofluoromethane?
A1: this compound has the molecular formula CFBr3 and a molecular weight of 270.72 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Extensive Raman and infrared spectroscopic studies have been conducted on this compound, particularly in its solid state. These studies have revealed information about its vibrational modes, including lattice and internal modes, under various temperatures and pressures. [, , ] Additionally, photoelectron spectroscopy has been used to investigate the bonding properties of the molecule and its cation. []
Q3: How does the freezing point of this compound change with pressure?
A3: Raman studies have shown that the freezing point of this compound increases with applied pressure, occurring near 1.0 GPa at room temperature. []
Q4: Can this compound be used in organic synthesis?
A4: Yes, this compound serves as a valuable reagent in organic synthesis. For instance, it can be used to generate dibromofluoromethyllithium, a versatile reagent for synthesizing fluorinated alcohols and olefins. [, , ] It also plays a crucial role in synthesizing fluoro- and bromofluoroaryl compounds through copyrolysis reactions. []
Q5: How does this compound react with aldehydes and ketones?
A5: this compound, when reacted with tris(dimethylamino)phosphine, generates a phosphorus ylide. This ylide undergoes Wittig reactions with aldehydes and ketones, producing corresponding alkene products as mixtures of E/Z isomers. [, ]
Q6: Can this compound be used to synthesize heterocyclic compounds?
A6: Yes, this compound participates in ruthenium-catalyzed tandem C-H fluoromethylation/cyclization reactions with N-alkylhydrazones, leading to the formation of 4-fluoropyrazoles. []
Q7: Can this compound act as a precursor for fluorinated building blocks?
A7: Yes, this compound can be utilized for the synthesis of dibromofluoromethyl alkene and 1-bromo-1,3-fluorinated diene derivatives. These compounds can serve as building blocks for further chemical transformations. []
Q8: Are there specific challenges associated with the handling and storage of this compound?
A8: While specific stability and formulation data are limited in the provided research, this compound's reactivity suggests a need for careful handling and storage. Its use as a reagent often involves low temperatures, hinting at potential instability under standard conditions. Further research is necessary to explore its long-term stability and potential formulation strategies for various applications.
Q9: What is known about the environmental impact of this compound?
A9: While the provided research doesn't explicitly address the environmental impact and degradation of this compound, it is crucial to acknowledge its potential effects. As a halomethane, it's essential to investigate its persistence in the environment, potential for bioaccumulation, and any toxic effects on ecosystems. Further research in this area is necessary to develop responsible handling and disposal practices and explore potential mitigation strategies.
Q10: What are some of the historical milestones in research related to this compound?
A11: Early research on this compound focused on its physical properties, including its crystal structure determined through powder neutron diffraction. [] Subsequent research explored its use in synthetic chemistry, uncovering its versatility as a reagent for introducing fluorine and bromine atoms into various molecules. The development of new synthetic methods using this compound continues to be an active area of research, highlighting its significance in organic synthesis.
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